molecular formula C13H18FN B1341336 3-(3-Fluoro-4-methyl-benzyl)-piperidine CAS No. 955288-06-9

3-(3-Fluoro-4-methyl-benzyl)-piperidine

Cat. No.: B1341336
CAS No.: 955288-06-9
M. Wt: 207.29 g/mol
InChI Key: SLWUPZOJGRKMMK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methyl-benzyl)-piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methyl-benzyl bromide and piperidine.

    Nucleophilic Substitution Reaction: The 3-fluoro-4-methyl-benzyl bromide undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluoro or methyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methyl-benzyl)-piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions and enzyme activities.

    Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in the production of other chemical entities.

    Industrial Applications: It finds use in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and methyl groups on the benzyl ring can enhance binding affinity and selectivity towards these targets. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-benzyl)-piperidine: Lacks the methyl group, which may affect its binding affinity and selectivity.

    3-(4-Methyl-benzyl)-piperidine: Lacks the fluoro group, which may influence its chemical reactivity and biological activity.

    3-(3-Chloro-4-methyl-benzyl)-piperidine: Contains a chloro group instead of a fluoro group, which can alter its electronic properties and reactivity.

Uniqueness

3-(3-Fluoro-4-methyl-benzyl)-piperidine is unique due to the presence of both fluoro and methyl groups on the benzyl ring, which can synergistically enhance its chemical and biological properties. The combination of these substituents can lead to improved binding affinity, selectivity, and pharmacokinetic profiles compared to similar compounds.

Biological Activity

3-(3-Fluoro-4-methyl-benzyl)-piperidine is a synthetic organic compound with significant potential in medicinal chemistry, particularly as a pharmacological agent targeting various neurotransmitter receptors. This article explores its biological activity, focusing on its interactions with dopamine receptors, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈FN
  • Molecular Weight : 207.29 g/mol

The compound features a piperidine ring substituted with a 3-fluoro-4-methylbenzyl group. The fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Interaction with Dopamine Receptors

Research indicates that this compound acts as an antagonist for the dopamine D4 receptor (D4R), which is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The D4R is known to modulate motor functions and emotional responses, making it a critical target for therapeutic interventions .

Binding Affinity :

  • The compound has demonstrated a binding affinity (K_i) of approximately 167 nM for the D4 receptor, indicating its potential as a selective antagonist compared to other dopamine receptor subtypes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

Compound NameK_i (nM)Unique Features
3-(4-Fluorobenzyl)-piperidine>500Different receptor selectivity due to substitution
N-Methyl-3-(3-fluorobenzyl)-piperidine250Altered lipophilicity affecting bioavailability
2-(3-Fluoro-4-methyl-benzyl)-piperidine300Positional isomer with distinct pharmacological profiles

The unique combination of substituents in this compound enhances its selectivity and potency against the D4 receptor compared to its analogs.

The mechanism of action involves the compound's binding to specific receptors, modulating neurotransmitter activity. This modulation can lead to alterations in dopaminergic signaling pathways, which are crucial in managing symptoms associated with various psychiatric conditions .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their pharmacological properties. For instance, modifications in the fluorine substitution pattern have been shown to significantly impact binding affinity and selectivity towards D4R:

  • Study Findings : A study reported that increasing fluorination improved the stability and potency of related compounds, suggesting that similar strategies could be applied to enhance the efficacy of this compound .

Potential Applications

Given its biological activity, this compound may have several applications:

  • Neuropsychiatric Disorders : As a D4R antagonist, it holds promise for treating conditions like schizophrenia and Parkinson's disease.
  • Drug Development : Its unique properties may lead to the development of new therapeutic agents targeting dopaminergic systems.

Properties

IUPAC Name

3-[(3-fluoro-4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12/h4-5,8,12,15H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWUPZOJGRKMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588818
Record name 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955288-06-9
Record name 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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